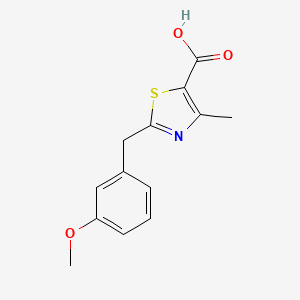

2-(3-Methoxybenzyl)-4-methylthiazole-5-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis

This would involve discussing the chemical reactions that the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .Physical and Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación

Antibacterial Activity

- The compound's derivatives, particularly those involving thiazole and aminothiazole structures, have been studied for their antibacterial properties. They exhibit potent antibacterial activity against a range of gram-positive and gram-negative bacteria, including beta-lactamase-producing strains. This suggests potential applications in developing new antibacterial agents (Sakagami et al., 1991).

Enzyme Inhibition for Pollution Treatment

- Research indicates that certain redox mediators can significantly enhance the efficiency of enzymes like laccases and peroxidases in degrading or transforming recalcitrant organic pollutants. Compounds similar to 2-(3-Methoxybenzyl)-4-methylthiazole-5-carboxylic acid, due to their structural characteristics, might interact with these enzymes or serve as redox mediators, potentially offering pathways to treat industrial effluents or wastewater containing stubborn aromatic compounds (Husain & Husain, 2007).

Impact on Metabolic Pathways

- Variants of the compound have been explored for their role in influencing metabolic pathways. For instance, certain derivatives are shown to inhibit gluconeogenesis from lactate but not from fructose, indicating a potential for selective metabolic intervention. This could have implications in managing conditions like diabetes, though further research is needed to understand the mechanisms and potential applications (Hanson et al., 1969).

Radiolabeling and Imaging

- The compound and its derivatives are subjects of interest in developing radiolabeled agents for imaging purposes. Studies indicate potential in creating positron emission tomography (PET) radioligands, particularly for imaging specific tissue types or investigating the distribution and metabolism of drugs within the body (Yu et al., 2003).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-8-12(13(15)16)18-11(14-8)7-9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXUITJMQQGSAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CC2=CC(=CC=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

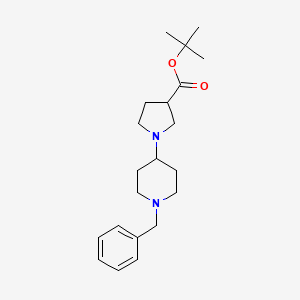

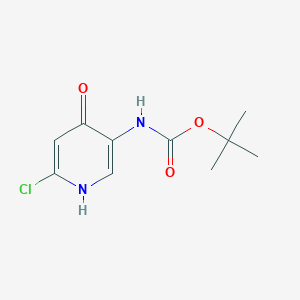

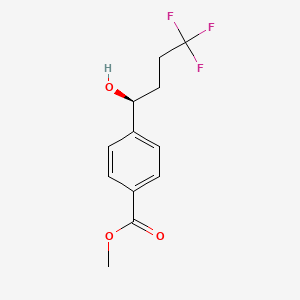

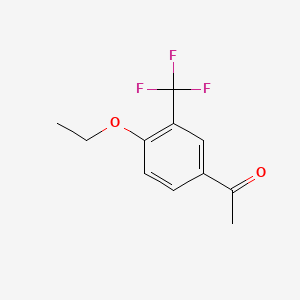

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1398579.png)

![Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398581.png)

![(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398582.png)

![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398594.png)